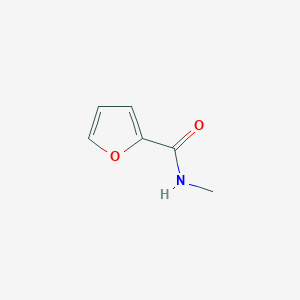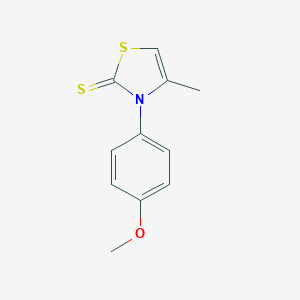
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione is a compound with a thiazole ring that has been of interest to researchers due to its potential applications in various fields. The compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of enzymes, such as cyclooxygenase and lipoxygenase, that are involved in the inflammatory response. The compound may also act as a scavenger of free radicals, which are known to contribute to oxidative stress and cellular damage.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione exhibits anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. The compound has also been shown to scavenge free radicals and protect against oxidative stress-induced cellular damage. In addition, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. Another advantage is its anti-inflammatory, antioxidant, and anticancer activities, which make it a potential candidate for drug development. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
For research on 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione include further studies on its mechanism of action, as well as its potential use as a drug for the treatment of inflammatory diseases and cancer. The compound may also be studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies may be conducted to improve the solubility and bioavailability of the compound for use in drug development.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione has been achieved through various methods. One of the most commonly used methods is the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride. Other methods include the reaction of 4-methoxyphenylacetic acid with thiosemicarbazone and the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a catalyst, such as copper(II) acetate.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione has been studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
77293-28-8 |
|---|---|
Nom du produit |
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione |
Formule moléculaire |
C11H11NOS2 |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H11NOS2/c1-8-7-15-11(14)12(8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3 |
Clé InChI |
GKHYAVHPLQCNNM-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=S)N1C2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CSC(=S)N1C2=CC=C(C=C2)OC |
Autres numéros CAS |
77293-28-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



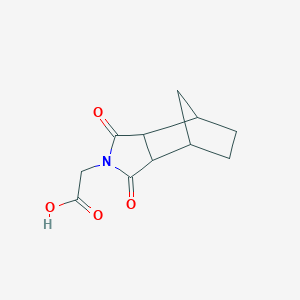
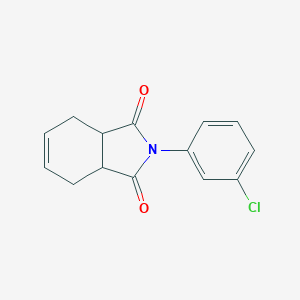
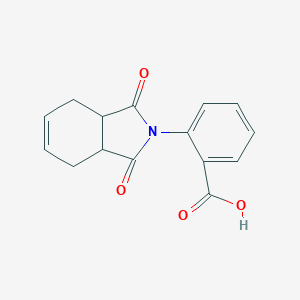
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
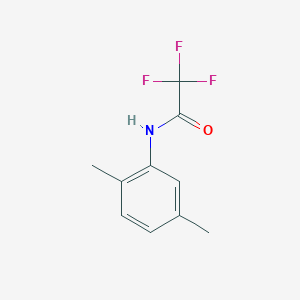
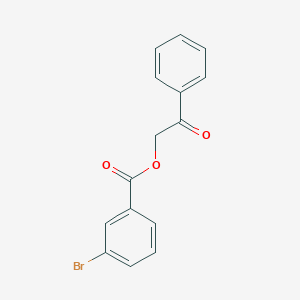
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)

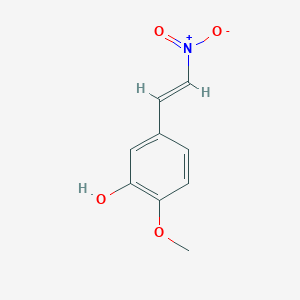
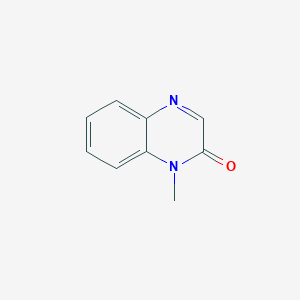
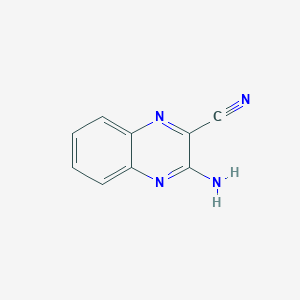
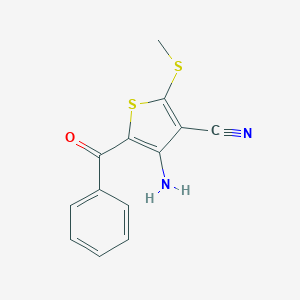
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
